

How to improve the bioavailability of "Antifungal agent 45"

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Compound of Interest

Compound Name: Antifungal agent 45

Cat. No.: B15582463

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Technical Support Center: Antifungal Agent 45

This center provides technical guidance and troubleshooting for researchers working to improve the oral bioavailability of **Antifungal Agent 45**, a promising therapeutic candidate with significant formulation challenges.

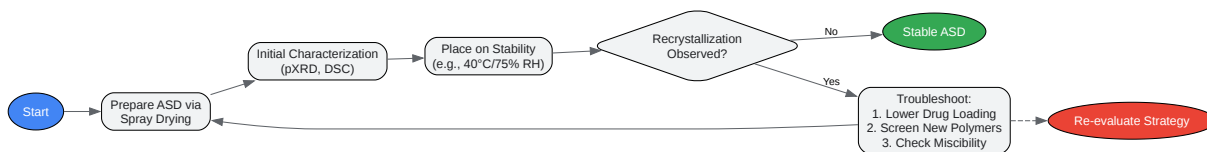
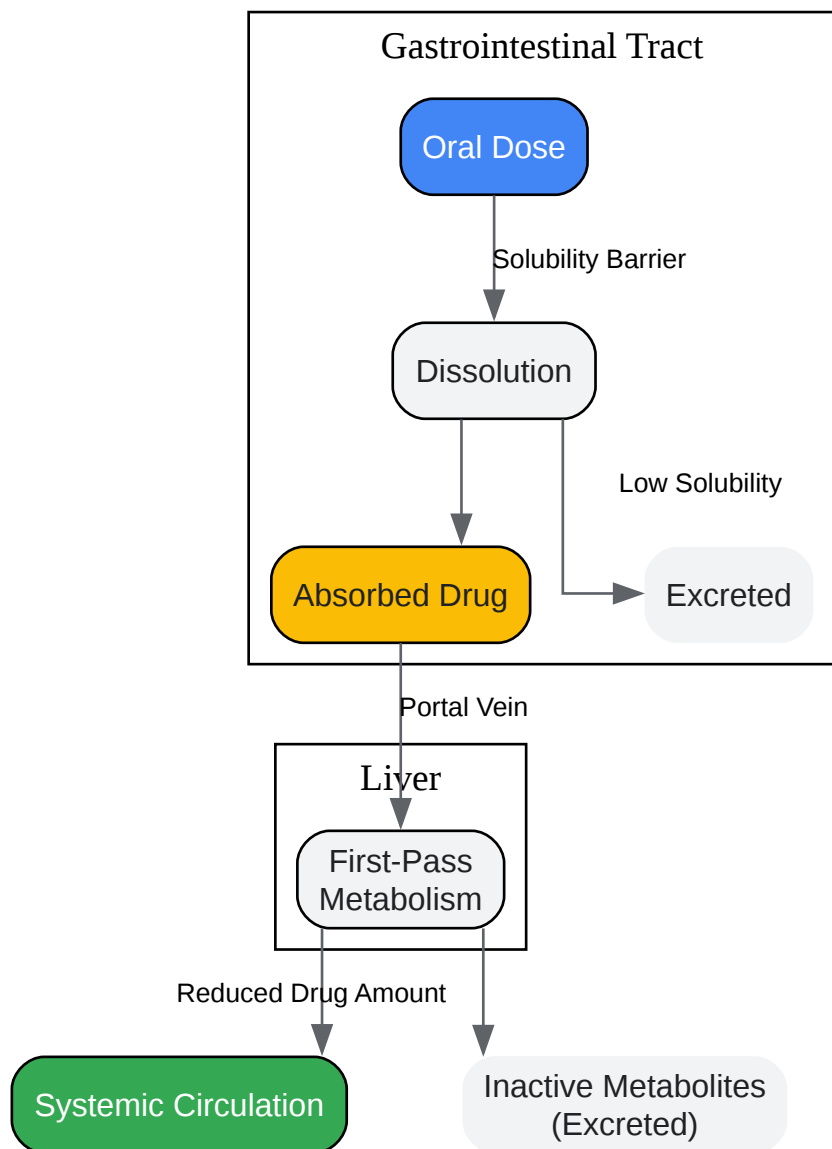
Frequently Asked Questions (FAQs)

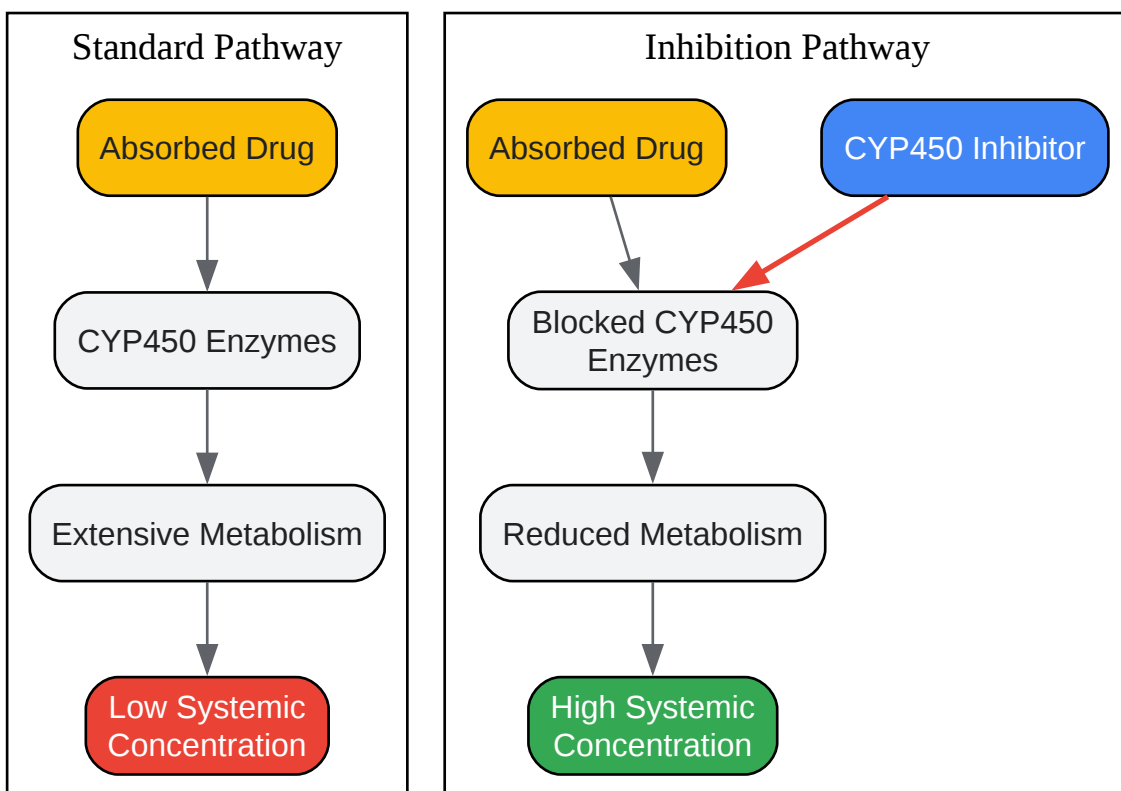
Q1: Why is the oral bioavailability of **Antifungal Agent 45** consistently low in our animal models?

A1: The low oral bioavailability of **Antifungal Agent 45** is primarily attributed to two main factors:

- **Poor Aqueous Solubility:** As a Biopharmaceutics Classification System (BCS) Class IV compound, it has inherently low solubility in gastrointestinal fluids. This limits the amount of drug that can dissolve and be available for absorption.
- **High First-Pass Metabolism:** After absorption from the gut, the drug is extensively metabolized by cytochrome P450 enzymes in the liver before it can reach systemic circulation.^{[1][2][3][4]} This "first-pass effect" significantly reduces the concentration of the active drug.^{[1][3][4]}

These two barriers work in series to severely limit the fraction of an orally administered dose that reaches the bloodstream.





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References

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